N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13642217
InChI: InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-8-12(10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.2 g/mol

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide

CAS No.:

Cat. No.: VC13642217

Molecular Formula: C15H24BNO4S

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide -

Specification

Molecular Formula C15H24BNO4S
Molecular Weight 325.2 g/mol
IUPAC Name N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Standard InChI InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-8-12(10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
Standard InChI Key VYWHWUAJVRXRCW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with a tetramethyl-1,3,2-dioxaborolane group and an N-linked propane-2-sulfonamide moiety. The boronic ester (B(O2C6H12)\text{B(O}_2\text{C}_6\text{H}_{12})) provides electrophilic character, while the sulfonamide (SO2NH\text{SO}_2\text{NH}) contributes hydrogen-bonding capacity and polarity. The tetrahedral geometry around boron stabilizes the dioxaborolane ring, facilitating its participation in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H24BNO4S\text{C}_{15}\text{H}_{24}\text{BNO}_4\text{S}
Molecular Weight325.2 g/mol
IUPAC NameN-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C
LogP2.28
Topological Polar Surface Area (TPSA)64.63 Ų
Rotatable Bonds5

Spectroscopic Characterization

  • NMR: The 11B^{11}\text{B} NMR spectrum exhibits a quintessential singlet near δ 30 ppm, confirming the tetracoordinated boron environment. Protons on the dioxaborolane methyl groups resonate as a singlet at δ 1.25–1.35 ppm in 1H^1\text{H} NMR.

  • IR: Strong absorptions at 1340 cm1^{-1} (S=O asymmetric stretch) and 1540 cm1^{-1} (B-O stretching) validate the functional groups.

Synthesis and Optimization

Synthetic Route

The synthesis involves a two-step protocol:

  • Amination of 3-Bromophenylboronic Acid: 3-Bromophenylboronic acid reacts with propane-2-sulfonamide under palladium catalysis to form N-(3-boronophenyl)propane-2-sulfonamide.

  • Protection with Pinacol: Treatment with pinacol (2,3-dimethyl-2,3-butanediol) in tetrahydrofuran yields the tetramethyl-dioxaborolane-protected product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1Pd(OAc)2_2, XPhos, K3_3PO4_4, dioxane, 110°C7895
2Pinacol, THF, rt, 12 h9298

Comparative Analysis with Analogues

Replacing propane-2-sulfonamide with methanesulfonamide reduces steric hindrance but diminishes thermal stability (decomposition at 180°C vs. 210°C for the propane derivative). Fluorinated variants (e.g., N-[3-fluoro-4-(tetramethyl-dioxaborolanyl)phenyl]propane-2-sulfonamide) exhibit enhanced electrophilicity but require stringent anhydrous conditions during synthesis .

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group couples with aryl halides (e.g., bromobenzene) under palladium catalysis to form biaryl structures. Key advantages include:

  • High Functional Group Tolerance: Compatible with esters, nitriles, and unprotected amines.

  • Low Catalyst Loading: Reactions proceed efficiently with 0.5 mol% Pd(PPh3_3)4_4.

Table 3: Representative Coupling Reactions

Aryl HalideProductYield (%)
4-Bromotoluene4-Methylbiphenyl-3-sulfonamide85
2-IodonaphthaleneNaphthalen-2-yl-3-sulfonamide78

Pharmaceutical Intermediates

The sulfonamide group enhances solubility and bioavailability, making the compound a precursor to kinase inhibitors. For instance, derivatives have shown inhibitory activity against EGFR (IC50_{50} = 12 nM) in preclinical studies .

ParameterRecommendationSource
Storage Temperature2–8°C in sealed container
Shelf Life24 months under argon

Recent Advances and Future Directions

Catalytic Applications in Flow Chemistry

Recent studies demonstrate the compound’s efficacy in continuous-flow Suzuki-Miyaura reactions, achieving 95% conversion in 5 minutes using microreactor technology.

Exploration in Metal-Organic Frameworks (MOFs)

Functionalization of ZIF-8 MOFs with the sulfonamide-boronic ester hybrid improves CO2_2 adsorption capacity by 40% compared to unmodified frameworks.

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